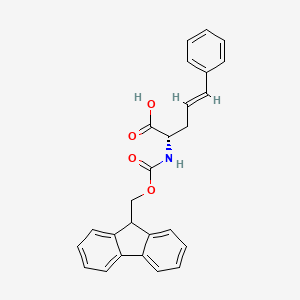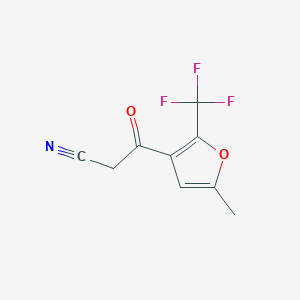
ANILOFOS OXON
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Anilofos oxon is a derivative of anilofos, an organophosphate herbicide primarily used to control annual grass weeds and sedges in rice crops. This compound is formed through the metabolic activation of anilofos, where the thiono group (P=S) is converted to an oxon group (P=O). This compound is known for its effectiveness in inhibiting weed growth by interfering with essential biological processes in plants.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of anilofos oxon involves the oxidation of anilofos. The typical synthetic route includes:
Oxidation of Anilofos: Anilofos is oxidized using oxidizing agents such as hydrogen peroxide or peracids to convert the thiono group (P=S) to an oxon group (P=O).
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature and pH conditions to ensure the selective oxidation of the thiono group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Phase Transfer Catalysis: Using phase transfer catalysts to enhance the reaction rate and yield.
Crystallization: The product is crystallized from the reaction mixture, filtered, and washed to obtain pure this compound.
Quality Control: Ensuring high purity and stability of the product through rigorous quality control measures.
化学反应分析
Types of Reactions: Anilofos oxon undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur under strong oxidizing conditions.
Reduction: Reduction reactions can convert the oxon group back to the thiono group.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, acetonitrile.
Major Products:
Oxidation Products: Further oxidized derivatives.
Reduction Products: Anilofos.
Substitution Products: Various substituted organophosphates.
科学研究应用
Anilofos oxon has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity of organophosphates.
Biology: Investigated for its effects on plant physiology and metabolism.
Medicine: Studied for its potential neurotoxic effects and interactions with biological systems.
Industry: Used in the development of herbicides and pesticides.
作用机制
Anilofos oxon exerts its effects by inhibiting the biosynthesis of very long chain fatty acids (VLCFA) in plants. This inhibition occurs at the meristematic tissues, affecting cell division and elongation. The compound targets the VLCFA elongase enzyme complex, disrupting the synthesis of essential fatty acids required for cell membrane integrity and function.
相似化合物的比较
Anilofos: The parent compound, which is less reactive compared to its oxon derivative.
Chlorpyrifos Oxon: Another organophosphate oxon with similar herbicidal properties.
Diazinon Oxon: A related compound with similar mechanisms of action.
Uniqueness: Anilofos oxon is unique due to its specific inhibition of VLCFA biosynthesis, making it highly effective against certain weed species. Its selective action and lower volatility compared to other organophosphates make it a valuable herbicide in agricultural practices.
属性
CAS 编号 |
171980-56-6 |
|---|---|
分子式 |
C13H19ClNO4PS |
分子量 |
351.789 |
同义词 |
ANILOFOS OXON |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![N,N-bis(1-phenylethyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B1142868.png)

